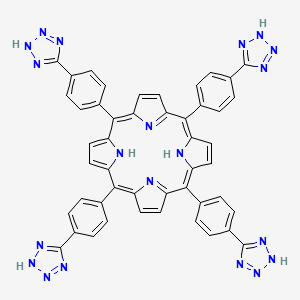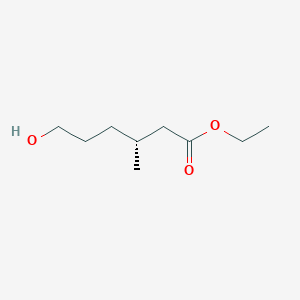
Thp-peg10-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thp-peg10-OH is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thp-peg10-OH is synthesized through a series of polyethylene glycol (PEG) chain extensions and functional group modifications. The process typically involves the reaction of tetrahydropyranyl-protected polyethylene glycol with ethylene oxide under controlled conditions to achieve the desired chain length and functionality .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as column chromatography and crystallization to achieve high purity levels required for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Thp-peg10-OH primarily undergoes substitution reactions where the hydroxyl group can be replaced by other functional groups to form various derivatives. It can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions include various functionalized polyethylene glycol derivatives, which can be further used in the synthesis of complex molecules like PROTACs .
Wissenschaftliche Forschungsanwendungen
Thp-peg10-OH is widely used in scientific research, particularly in the development of targeted therapy drugs. It serves as a linker in PROTACs, which are designed to selectively degrade target proteins involved in various diseases, including cancer . Additionally, it is used in the study of protein-protein interactions and the development of novel therapeutic strategies .
Wirkmechanismus
Thp-peg10-OH functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one for an E3 ubiquitin ligase and the other for the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol-based linkers: These include other PEG-based linkers used in PROTAC synthesis, such as PEG4-OH and PEG8-OH.
Alkyl-chain linkers: These linkers have similar applications but differ in their chemical structure and properties.
Uniqueness
Thp-peg10-OH is unique due to its specific structure, which provides optimal flexibility and stability for PROTAC synthesis. Its tetrahydropyranyl protection enhances its reactivity and compatibility with various chemical reactions, making it a preferred choice for researchers .
Eigenschaften
CAS-Nummer |
42607-90-9 |
|---|---|
Molekularformel |
C25H50O12 |
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C25H50O12/c26-4-6-27-7-8-28-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-37-25-3-1-2-5-36-25/h25-26H,1-24H2 |
InChI-Schlüssel |
KBKRADAZDQNCLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



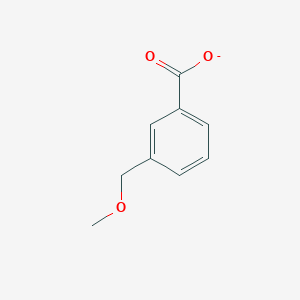
![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
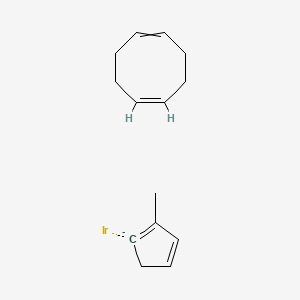

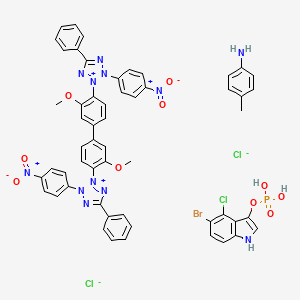
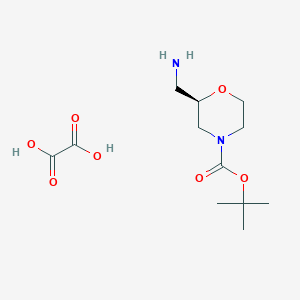
![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)



